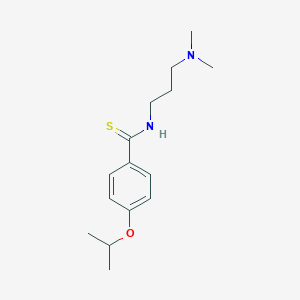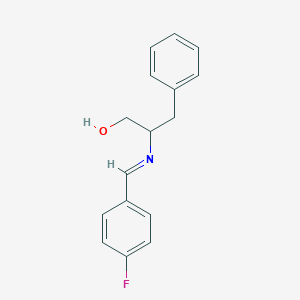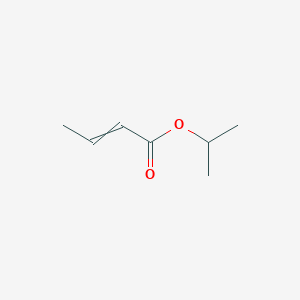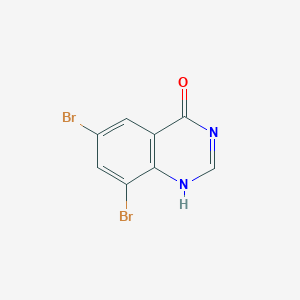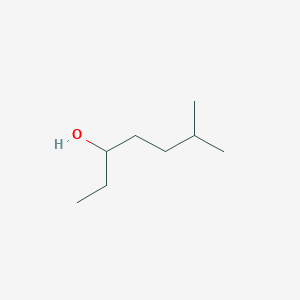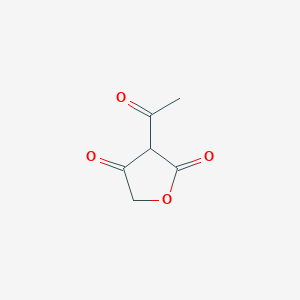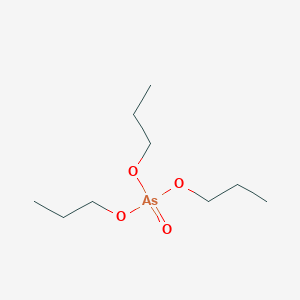
Tripropyl arsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropyl arsenate (TPA) is an organoarsenic compound that has been widely used in the past as an insecticide and herbicide. However, due to its toxic nature, it has been banned in many countries. Despite this, TPA continues to be a subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Wirkmechanismus
The mechanism of action of Tripropyl arsenate is not fully understood. However, studies have shown that Tripropyl arsenate can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the transmission of nerve impulses and their inhibition can lead to neurological effects.
Biochemische Und Physiologische Effekte
Tripropyl arsenate has been shown to have toxic effects on various organs and systems in the body. Studies have shown that Tripropyl arsenate can cause oxidative stress, which can lead to damage to cells and tissues. Tripropyl arsenate has also been shown to affect the liver, kidneys, and reproductive system. In addition, Tripropyl arsenate has been shown to have neurotoxic effects, which can lead to symptoms such as tremors, convulsions, and paralysis.
Zukünftige Richtungen
There are several future directions for scientific research on Tripropyl arsenate. In medicine, further studies are needed to explore the potential use of Tripropyl arsenate as a cancer therapy. In agriculture, studies are needed to determine the optimal dosage and application methods for Tripropyl arsenate as a plant growth regulator. In environmental science, studies are needed to explore the potential use of Tripropyl arsenate in the remediation of contaminated soils and water. In addition, further studies are needed to fully understand the mechanism of action of Tripropyl arsenate and its effects on the body.
Conclusion
In conclusion, Tripropyl arsenate is a toxic organoarsenic compound that has been widely used as an insecticide and herbicide. Despite its toxic nature, Tripropyl arsenate continues to be a subject of scientific research due to its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of Tripropyl arsenate and its effects on the body, as well as to explore its potential applications in medicine, agriculture, and environmental science.
Vorteile Und Einschränkungen Für Laborexperimente
Tripropyl arsenate has several advantages for use in lab experiments. It is stable and easy to handle, and its effects can be easily measured. However, Tripropyl arsenate also has several limitations. It is highly toxic and can pose a risk to researchers, and its use is heavily regulated in many countries.
Synthesemethoden
Tripropyl arsenate can be synthesized by reacting arsenic trioxide with propyl alcohol in the presence of a catalyst, such as sulfuric acid. The reaction produces Tripropyl arsenate and water. The purity of the Tripropyl arsenate can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Tripropyl arsenate has been studied for its potential applications in various fields of scientific research. In medicine, Tripropyl arsenate has been investigated for its anticancer properties. Studies have shown that Tripropyl arsenate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In agriculture, Tripropyl arsenate has been studied for its potential use as a plant growth regulator. Tripropyl arsenate has been shown to increase the yield of crops such as rice and soybeans. In environmental science, Tripropyl arsenate has been studied for its potential use in the remediation of contaminated soils and water.
Eigenschaften
CAS-Nummer |
15606-96-9 |
|---|---|
Produktname |
Tripropyl arsenate |
Molekularformel |
C9H21AsO4 |
Molekulargewicht |
268.18 g/mol |
IUPAC-Name |
tripropyl arsorate |
InChI |
InChI=1S/C9H21AsO4/c1-4-7-12-10(11,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
PXCOPPYGVRUBLY-UHFFFAOYSA-N |
SMILES |
CCCO[As](=O)(OCCC)OCCC |
Kanonische SMILES |
CCCO[As](=O)(OCCC)OCCC |
Andere CAS-Nummern |
15606-96-9 |
Synonyme |
Arsenic acid tripropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



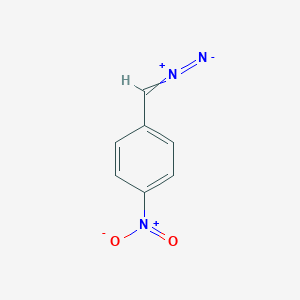
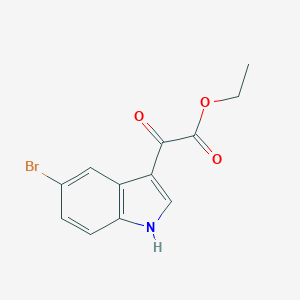
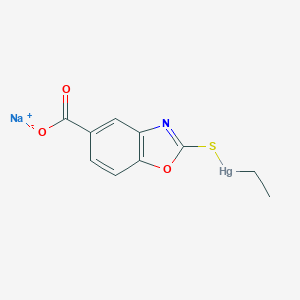
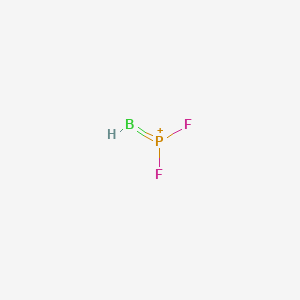
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)
